2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid

Description

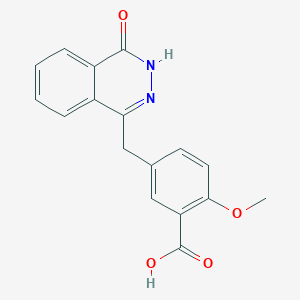

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (CAS: 1956324-57-4) is a benzoic acid derivative featuring a methoxy substituent at the 2-position and a phthalazinone-linked methyl group at the 5-position. It is recognized as Olaparib Impurity 8, a byproduct in the synthesis of olaparib, a poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy . The compound is synthesized via multi-step reactions involving amidation and deprotection steps, with a purity exceeding 95% in certified reference materials . Its molecular formula is C17H14N2O4, with a molecular weight of approximately 310.3 g/mol, distinguishing it from closely related fluoro-substituted analogs.

Properties

Molecular Formula |

C17H14N2O4 |

|---|---|

Molecular Weight |

310.30 g/mol |

IUPAC Name |

2-methoxy-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid |

InChI |

InChI=1S/C17H14N2O4/c1-23-15-7-6-10(8-13(15)17(21)22)9-14-11-4-2-3-5-12(11)16(20)19-18-14/h2-8H,9H2,1H3,(H,19,20)(H,21,22) |

InChI Key |

HHGBUAHYAWUOKO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2=NNC(=O)C3=CC=CC=C32)C(=O)O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid typically involves the following steps :

Starting Materials: The synthesis begins with the reaction of 2-fluoro-5-formylbenzoic acid and a suitable hydrazine derivative.

Reaction Conditions: The reaction is carried out in an anhydrous solvent such as tetrahydrofuran, under cooling conditions (0°C) to control the reaction rate. Triethylamine is added dropwise to the reaction mixture to facilitate the formation of the desired product.

Hydrazine Addition: Hydrazine hydrate is then added to the reaction mixture, and the temperature is gradually increased to 70°C to complete the reaction.

Product Isolation: The reaction mixture is cooled to room temperature, and the pH is adjusted to acidic conditions using hydrochloric acid. The product is then isolated by filtration and purified as needed.

Chemical Reactions Analysis

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid undergoes various chemical reactions, including :

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or other reduced forms.

Substitution: The methoxy group and other substituents on the benzene ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Scientific Research Applications

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid has several scientific research applications :

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceutical agents.

Biology: The compound is used in the study of enzyme inhibitors and their interactions with biological targets.

Medicine: It is investigated for its potential anticancer properties, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP), which plays a role in DNA repair mechanisms.

Industry: The compound is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid involves its role as a PARP inhibitor . PARP is an enzyme involved in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound prevents the repair of DNA damage, leading to cell death, particularly in cancer cells that rely on PARP for survival. This makes it a promising candidate for cancer therapy.

Comparison with Similar Compounds

Research Findings and Implications

- Synthetic Challenges : The methoxy group in 1956324-57-4 introduces steric hindrance, complicating coupling reactions compared to the fluoro analog .

- Thermodynamic Stability: Density-functional theory (DFT) studies suggest that exact-exchange terms in DFT functionals improve accuracy in predicting the stability of phthalazinone derivatives, including the target compound .

- Biological Relevance : While the methoxy derivative itself is inactive, its structural features inform the design of prodrugs with enhanced blood-brain barrier penetration .

Biological Activity

2-Methoxy-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid is a synthetic compound notable for its potential biological activities, particularly in the domain of cancer therapeutics. This article explores its biological activity, focusing on its interaction with key enzymes and pathways involved in cellular processes.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 310.30 g/mol. Its structure comprises a methoxy group and a phthalazinone moiety linked to a benzoic acid, which contributes to its unique biological properties.

Research indicates that this compound exhibits significant biological activity primarily through the inhibition of poly (ADP-ribose) polymerase (PARP). PARP is crucial for DNA repair mechanisms; thus, inhibiting this enzyme can lead to the accumulation of DNA damage in cancer cells that rely on PARP for survival. This mechanism suggests a potential role for the compound in cancer treatment, particularly for tumors with defective DNA repair pathways.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | CAS Number | Key Biological Activity |

|---|---|---|

| This compound | Not available | PARP inhibition leading to apoptosis in cancer cells |

| Olaparib | 763113-22-0 | PARP inhibitor used in clinical settings |

| 3-(Hydroxyphthalazinone)methylbenzoic acid | Not specified | Different biological activity profile |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound as an effective therapeutic agent:

- In vitro Studies : In laboratory settings, this compound has shown promising results in inducing cell death in various cancer cell lines. The mechanism involves apoptosis triggered by DNA damage due to inhibited PARP activity.

- In vivo Studies : Animal model studies have demonstrated that administration of this compound leads to reduced tumor growth rates compared to control groups. The results suggest that it may enhance the efficacy of existing chemotherapeutic agents.

- Synergistic Effects : Research indicates that combining this compound with other anticancer drugs may yield synergistic effects, enhancing overall therapeutic outcomes. This combination therapy approach is under investigation in several preclinical trials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.